Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with 4-cyanobenzaldehyde under acidic conditions to yield the desired hydrazone . The reaction conditions often include the use of ethanol as a solvent and a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity . Additionally, the sulfonyl group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazides: These compounds share the hydrazone moiety and are used in similar synthetic applications.
Quinolones: These compounds have a similar heterocyclic structure and are known for their biological activities.
Uniqueness
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its pyrazole ring, sulfonyl group, and cyanophenyl moiety.
Properties
CAS No. |
145865-71-0 |
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Molecular Formula |
C14H13N5O4S |
Molecular Weight |
347.35 g/mol |
IUPAC Name |
ethyl 5-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13N5O4S/c1-2-23-14(20)12-9-16-18-13(12)24(21,22)19-17-8-11-5-3-10(7-15)4-6-11/h3-6,8-9,19H,2H2,1H3,(H,16,18)/b17-8+ |
InChI Key |
GOZJQBZVLYOXNB-CAOOACKPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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